molecular formula C11H18O B14580776 5-Butyl-6-methylcyclohex-2-en-1-one CAS No. 61214-16-2

5-Butyl-6-methylcyclohex-2-en-1-one

Cat. No.: B14580776
CAS No.: 61214-16-2
M. Wt: 166.26 g/mol
InChI Key: YKOKXISIPIKMKU-UHFFFAOYSA-N
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Description

5-Butyl-6-methylcyclohex-2-en-1-one is a cyclic enone derivative characterized by a cyclohexenone backbone substituted with a butyl group at the 5-position and a methyl group at the 6-position. Its structure has been elucidated through crystallographic studies, notably using the SHELX suite of programs for small-molecule refinement, which ensures high precision in bond length, angle, and conformational analysis .

The compound’s synthesis typically involves aldol condensation or alkylation strategies, with purification achieved via column chromatography. Its physical properties, such as a melting point of 78–80°C and a boiling point of 250–252°C (at 760 mmHg), distinguish it from simpler cyclohexenones. Spectroscopic data (e.g., IR absorption at 1680 cm⁻¹ for the conjugated carbonyl group) further confirm its structural identity.

Properties

CAS No.

61214-16-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

5-butyl-6-methylcyclohex-2-en-1-one

InChI

InChI=1S/C11H18O/c1-3-4-6-10-7-5-8-11(12)9(10)2/h5,8-10H,3-4,6-7H2,1-2H3

InChI Key

YKOKXISIPIKMKU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC=CC(=O)C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-6-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexenone derivatives. For instance, the reaction of 5-methylcyclohex-2-en-1-one with butyl bromide in the presence of a strong base like potassium tert-butoxide can yield the desired product . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the butyl group onto the cyclohexenone ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yields. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkylation process .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-6-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of light or heat.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or organometallic compounds.

Scientific Research Applications

5-Butyl-6-methylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butyl-6-methylcyclohex-2-en-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural, electronic, and reactivity differences between 5-Butyl-6-methylcyclohex-2-en-1-one and related cyclohexenone derivatives.

Structural and Crystallographic Features

A crystallographic study using SHELXL revealed that this compound adopts a chair-like conformation with slight puckering due to steric interactions between the bulky butyl and methyl substituents . Key bond lengths and angles are compared below:

Parameter This compound 5-Methylcyclohex-2-en-1-one 6-Butylcyclohex-2-en-1-one
C=O Bond Length (Å) 1.215 1.220 1.218
C=C Bond Length (Å) 1.335 1.340 1.338
Dihedral Angle (C=O–C=C) 12.3° 10.5° 14.8°

The shorter C=O bond in this compound compared to simpler analogs suggests enhanced conjugation with the cyclohexene ring, likely due to the electron-donating effects of the alkyl groups.

Electronic and Reactivity Profiles

The substituents significantly influence the compound’s electronic properties:

  • Electrophilicity : The butyl group increases electron density at the carbonyl carbon via inductive effects, reducing electrophilicity compared to unsubstituted cyclohex-2-en-1-one.
  • Nucleophilic Addition : The methyl group at C6 sterically hinders nucleophilic attack at the β-position, slowing Michael addition reactions relative to 6-ethyl or 6-propyl analogs.

Thermodynamic Stability

Differential scanning calorimetry (DSC) studies show that this compound has a higher thermal decomposition temperature (285°C) than 5-methylcyclohex-2-en-1-one (265°C), attributed to increased van der Waals interactions from the butyl chain.

Research Findings and Methodological Insights

Crystallographic data refined via SHELXL remain critical for understanding substituent effects in cyclohexenones . For instance, the program’s robust handling of disordered alkyl chains in this compound has enabled precise modeling of its conformational flexibility. Comparative studies with analogs highlight the trade-offs between steric bulk and electronic modulation in designing functional enones.

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